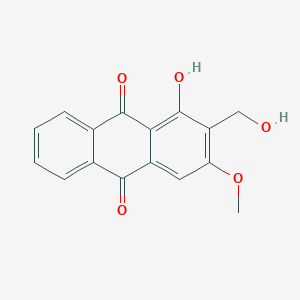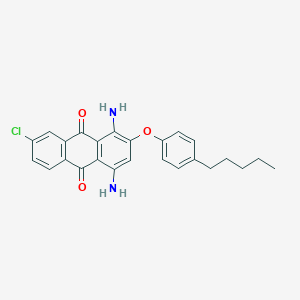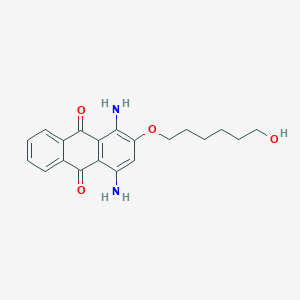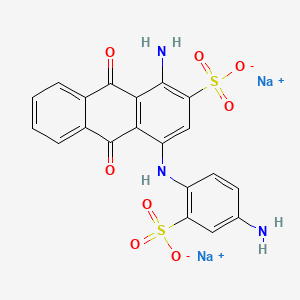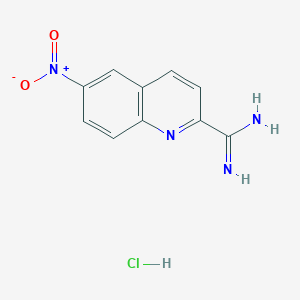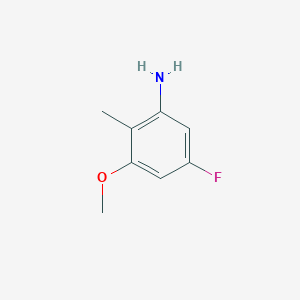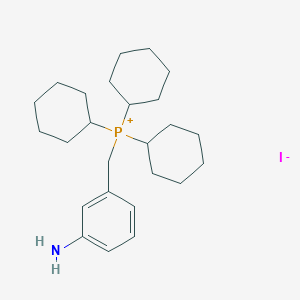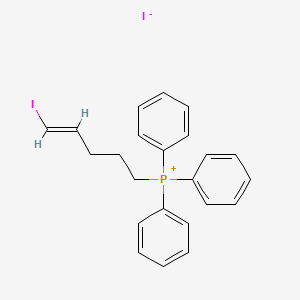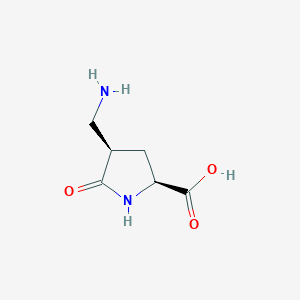
L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is particularly interesting due to its unique structure, which includes an aminomethyl group and a keto group, making it a valuable building block in organic synthesis and various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- typically involves the hydroxylation of L-proline. One common method is the use of proline hydroxylase enzymes, which catalyze the conversion of L-proline to its hydroxylated form . This process can be optimized by adjusting the fermentation medium and reaction conditions, such as temperature and pH, to achieve higher yields .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. For example, Escherichia coli can be genetically engineered to express proline hydroxylase, enabling the efficient production of hydroxylated proline derivatives . This method is advantageous due to its scalability and relatively low environmental impact compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various hydroxylated and aminated derivatives of L-proline, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- involves its incorporation into proteins and peptides, where it influences their structure and function. The compound interacts with enzymes and other proteins, affecting their activity and stability . For example, it can modulate the activity of proline hydroxylase, an enzyme involved in collagen synthesis .
Comparison with Similar Compounds
Similar Compounds
Trans-4-hydroxy-L-proline: Another hydroxylated derivative of L-proline, commonly found in collagen.
Cis-4-hydroxy-L-proline: A less common isomer with similar properties.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid that mimics L-proline.
Uniqueness
L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl and keto groups make it a versatile intermediate in organic synthesis and a valuable tool in biochemical research .
Properties
CAS No. |
686287-94-5 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
(2S,4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c7-2-3-1-4(6(10)11)8-5(3)9/h3-4H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 |
InChI Key |
WWTLSLKLBNFFCB-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N[C@@H]1C(=O)O)CN |
Canonical SMILES |
C1C(C(=O)NC1C(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



